molecular formula C4H4F2O2 B6205682 (2E)-4,4-difluorobut-2-enoic acid CAS No. 37759-73-2

(2E)-4,4-difluorobut-2-enoic acid

Cat. No.: B6205682
CAS No.: 37759-73-2
M. Wt: 122.07 g/mol
InChI Key: IAXOWEBVJCVNQS-UHFFFAOYSA-N
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Description

(2E)-4,4-Difluorobut-2-enoic acid is an organic compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4,4-difluorobut-2-enoic acid typically involves the fluorination of butenoic acid derivatives. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound typically yields fluorinated alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of difluoroketones or difluoroaldehydes.

    Reduction: Production of difluorinated alcohols.

    Substitution: Generation of substituted butenoic acids with various functional groups.

Scientific Research Applications

(2E)-4,4-Difluorobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-4,4-difluorobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, which can affect its interaction with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,4-Difluorobutanoic acid: Lacks the double bond present in (2E)-4,4-difluorobut-2-enoic acid.

    4,4-Difluorocrotonic acid: Similar structure but with different stereochemistry.

    4,4-Difluoropent-2-enoic acid: Contains an additional carbon in the chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds with potential biological activity.

Properties

IUPAC Name

4,4-difluorobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOWEBVJCVNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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